molecular formula C21H24N4O2 B12237172 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one

1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one

Cat. No.: B12237172
M. Wt: 364.4 g/mol
InChI Key: MKARNACBSWREFZ-UHFFFAOYSA-N
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Description

1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one is a complex organic compound featuring a pyrimidine ring fused with a pyrrolo[3,4-c]pyrrole system

Preparation Methods

The synthesis of 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one involves multiple steps, starting with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H24N4O2/c26-21(13-27-18-4-2-1-3-5-18)25-11-16-9-24(10-17(16)12-25)20-8-19(15-6-7-15)22-14-23-20/h1-5,8,14-17H,6-7,9-13H2

InChI Key

MKARNACBSWREFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5

Origin of Product

United States

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